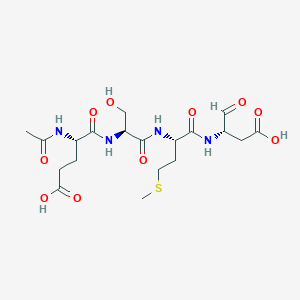

Ac-ESMD-CHO

Description

Properties

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O10S/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTYMGFOGZRIHG-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-ESMD-CHO: A Technical Guide to its Function as a Caspase-3 and Caspase-7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-ESMD-CHO, also known as N-acetyl-L-α-glutamyl-L-seryl-N-[(1S)-2-carboxy-1-formylethyl]-L-methioninamide, is a synthetic peptide aldehyde that serves as a specific inhibitor of caspase-3 maturation and an inhibitor of caspase-7 activity.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, experimental protocols, and available structural and inhibitory data. This document is intended to be a valuable resource for researchers in the fields of apoptosis, drug discovery, and cellular biology.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of pro-caspase-3 maturation.[1] Pro-caspase-3, a 32 kDa zymogen, requires proteolytic cleavage at specific sites to become the active heterotetrameric enzyme, which consists of p17 and p12 subunits. This compound is designed to mimic the ESMD (Glu-Ser-Met-Asp) cleavage site within the pro-caspase-3 sequence. By binding to the active site of the processing protease, it competitively inhibits the cleavage of pro-caspase-3, thereby preventing the formation of the active p17 subunit and subsequent downstream apoptotic events.[1]

In addition to its role in preventing caspase-3 activation, this compound has also been identified as an inhibitor of the already active form of caspase-7.[2] The aldehyde functional group of this compound is crucial for its inhibitory activity, as it forms a reversible covalent bond with the active site cysteine of the caspase.

Caspase Signaling Pathways

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. The activation of caspases occurs through a cascade of proteolytic events, which can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, primarily caspase-3 and caspase-7, which are responsible for the cleavage of a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Inhibitory Data

Table 1: Inhibitory Constants for Ac-DEVD-CHO

| Target | Ki | Reference |

| Caspase-3 | 0.23 nM | [3] |

| Caspase-7 | 1.6 nM | [3] |

It is important to note that the ESMD sequence of this compound is distinct from the DEVD sequence of Ac-DEVD-CHO, and thus their inhibitory potencies and specificities are likely to differ. The ESMD sequence corresponds to a natural cleavage site in pro-caspase-3.[1]

Structural Insights

The crystal structure of human caspase-7 in complex with this compound has been determined, providing valuable insights into the binding mode of this inhibitor. The structure reveals that the peptide backbone of this compound occupies the active site cleft of caspase-7, with the aldehyde group forming a covalent hemiacetal linkage with the catalytic cysteine residue. The side chains of the ESMD motif make specific interactions with the S1 to S4 pockets of the caspase active site, contributing to its binding affinity and specificity. The availability of this crystal structure (PDB ID: 2QLB) can facilitate further structure-based drug design efforts.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound. It is recommended to optimize these protocols for specific experimental conditions.

In Vitro Caspase Activity Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the activity of purified, active caspase-3 or caspase-7.

Materials:

-

Purified active human caspase-3 or caspase-7

-

This compound

-

Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in caspase assay buffer.

-

In a 96-well black microplate, add the diluted this compound solutions. Include wells with assay buffer only (no inhibitor control) and wells for a blank (no enzyme).

-

Add a constant amount of purified active caspase-3 or caspase-7 to each well (except the blank).

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic caspase substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.

-

Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

-

Plot the initial velocity as a function of the inhibitor concentration to determine the IC50 value.

Pro-Caspase-3 Maturation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the cleavage of pro-caspase-3 in a cell-based system.

Materials:

-

Cell line of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against pro-caspase-3 and cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce apoptosis by adding the apoptosis-inducing agent. Include a non-induced control and an induced control without the inhibitor.

-

Incubate for a time sufficient to observe caspase-3 activation.

-

Harvest the cells and prepare whole-cell lysates using the lysis buffer.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and Western blot analysis using antibodies that specifically recognize pro-caspase-3 (32 kDa) and the cleaved, active form (p17 subunit).

-

Analyze the band intensities to determine the extent of pro-caspase-3 cleavage in the presence and absence of this compound.

Conclusion

This compound is a valuable tool for studying the intricate processes of apoptosis. Its specific inhibition of pro-caspase-3 maturation allows for the dissection of the upstream events leading to the activation of this key executioner caspase. Furthermore, its inhibitory effect on caspase-7 provides a means to investigate the distinct and overlapping roles of these two closely related effector caspases. While quantitative inhibitory data for this compound remains to be fully characterized in publicly accessible literature, the information provided in this guide, including its mechanism of action, structural basis of inhibition, and detailed experimental protocols, offers a solid foundation for researchers to effectively utilize this compound in their studies of programmed cell death and related therapeutic areas. Further kinetic characterization of this compound will undoubtedly enhance its utility as a precise chemical probe for caspase biology.

References

Unraveling the Glu-Ser-Met-Asp (ESMD) Cleavage Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glu-Ser-Met-Asp (ESMD) tetrapeptide sequence represents a specific recognition and cleavage site for certain proteases, playing a crucial role in cellular processes such as apoptosis. Understanding the intricacies of this cleavage event is paramount for researchers in the fields of cell biology, biochemistry, and drug development. This technical guide provides an in-depth analysis of the ESMD cleavage site, focusing on its interaction with key proteases, methodologies for its study, and its role in biological signaling pathways.

The primary enzyme known to interact with and cleave the ESMD sequence is caspase-7 , a member of the caspase family of cysteine-aspartic proteases that are central executors of programmed cell death. While the canonical recognition motif for caspase-7 is often cited as DEVD (Asp-Glu-Val-Asp), studies have shown that the enzyme exhibits plasticity in its substrate recognition, and can effectively bind and process non-canonical sequences like ESMD.[1] This is evidenced by the successful co-crystallization of caspase-7 with an Ac-ESMD-CHO inhibitor, demonstrating a direct interaction within the enzyme's active site.[1]

The cleavage of the peptide bond occurs C-terminal to the aspartate (D) residue, a hallmark of all caspase enzymes.[2] The preceding amino acids in the P2 (Met), P3 (Ser), and P4 (Glu) positions contribute to the specificity of the interaction with the S2, S3, and S4 pockets of the caspase, respectively.[1]

Quantitative Data on ESMD Cleavage

While extensive quantitative data for a wide range of caspase substrates is available, specific kinetic parameters for the ESMD sequence are not broadly published. However, the existence of a co-crystal structure of caspase-7 with an ESMD-based inhibitor strongly suggests that it is a viable substrate.[1] The determination of kinetic parameters such as kcat and Km is essential for understanding the efficiency of ESMD cleavage by caspase-7. These values can be determined experimentally using the protocols outlined in the subsequent sections. For context, caspases are known to be highly efficient proteases, with kcat/Km values often exceeding 106 M-1s-1 for their preferred substrates.[3]

Table 1: Protease Recognition of the ESMD Site

| Protease Family | Specific Protease(s) | Recognition Motif | Role |

| Caspases | Caspase-7 | ESMD | Apoptosis execution |

Biological Significance and Signaling Pathways

The most well-characterized role of an ESMD-like cleavage event is in the activation of procaspase-7 itself. Procaspases are inactive zymogens that require proteolytic cleavage for activation. Procaspase-7 contains two cleavage sites in its interdomain linker that are targeted by initiator caspases (e.g., caspase-9 or caspase-8) during the apoptotic cascade.[4][5] While the exact sequence in human procaspase-7 is IQAD, the presence of an acidic residue at P4 (Glu in ESMD) and a small residue at P2 (Ser in ESMD) aligns with the general substrate preferences of executioner caspases. Cleavage at these sites leads to the rearrangement of the enzyme into its active heterotetrameric form, which then proceeds to cleave a plethora of cellular substrates, orchestrating the dismantling of the cell.[4]

Below is a diagram illustrating the role of executioner caspase activation in the intrinsic apoptotic pathway.

Experimental Protocols

In Vitro Cleavage Assay using a Fluorogenic ESMD Peptide

This protocol describes a method to determine the kinetic parameters of ESMD cleavage by a specific protease, such as recombinant active caspase-7. The assay utilizes a synthetic peptide containing the ESMD sequence flanked by a fluorophore and a quencher. Upon cleavage, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time.[3][6]

Materials:

-

Recombinant active caspase-7 (or other protease of interest)

-

Fluorogenic peptide substrate: Ac-ESMD-AFC (Acetyl-Glu-Ser-Met-Asp-7-Amino-4-trifluoromethylcoumarin)

-

Assay buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of the Ac-ESMD-AFC substrate in DMSO.

-

Prepare serial dilutions of the substrate in the assay buffer to create a range of final concentrations (e.g., 0-200 µM).

-

Add a fixed concentration of active caspase-7 to each well of the microplate.

-

Initiate the reaction by adding the substrate dilutions to the wells.

-

Immediately place the microplate in a fluorometric plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm for AFC.

-

Calculate the initial reaction velocities (v0) from the linear portion of the fluorescence versus time plots.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from the equation Vmax = kcat[E], where [E] is the enzyme concentration.

Mass Spectrometry-Based Identification of Cleavage Products

This protocol outlines a general workflow for identifying the cleavage products of a protein containing the ESMD sequence when incubated with a protease. This method provides definitive evidence of cleavage and precisely identifies the cleavage site.[7][8]

Materials:

-

Purified substrate protein containing the ESMD sequence

-

Purified active protease (e.g., caspase-7)

-

Digestion buffer (compatible with both the protease and mass spectrometry)

-

Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)

-

Trypsin (for subsequent in-solution digestion)

-

LC-MS/MS system

Procedure:

-

Incubate the substrate protein with the protease in the digestion buffer for a specified time at 37°C. Include a control sample without the protease.

-

Stop the reaction by adding a protease inhibitor or by heat inactivation.

-

Reduce and alkylate the protein samples to denature the proteins and cap cysteine residues.

-

Perform an in-solution tryptic digest on both the protease-treated sample and the control sample. This will generate a complex mixture of peptides.

-

Analyze the peptide mixtures by LC-MS/MS.

-

Analyze the mass spectrometry data using appropriate software to identify peptides. Look for "semi-tryptic" peptides in the protease-treated sample that correspond to the N-terminus of a cleavage product. The presence of a peptide beginning with the sequence immediately following the ESMD motif (i.e., starting at the P1' position) and having a non-tryptic N-terminus is strong evidence of cleavage at the ESMD site.

Conclusion

The Glu-Ser-Met-Asp (ESMD) sequence is a recognized cleavage site for caspase-7, an important executioner of apoptosis. While detailed kinetic data for this specific sequence is not widely published, the methodologies to obtain this information are well-established. The study of the ESMD cleavage site provides valuable insights into the substrate specificity of caspases and the molecular mechanisms of apoptosis. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of ESMD cleavage in health and disease.

References

- 1. rcsb.org [rcsb.org]

- 2. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-Activated Cell-Penetrating Peptides Reveal Temporal Coupling Between Endosomal Release and Apoptosis in an RGC-5 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the activation of human procaspase-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

Preliminary Investigation of Ac-ESMD-CHO in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation of the tetrapeptide aldehyde Ac-ESMD-CHO in cell lines. The document details its mechanism of action as a caspase inhibitor, outlines relevant signaling pathways in the context of apoptosis, and provides detailed experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound.

Introduction to this compound

This compound is a synthetic peptide that functions as an inhibitor of caspase-3 and caspase-7, two key executioner caspases in the apoptotic pathway.[1][2] Its inhibitory action is mediated by targeting the specific cleavage site, Glu-Ser-Met-Asp (ESMD), on the pro-caspase-3 precursor peptide (CPP32).[1][2] By binding to this site, this compound prevents the proteolytic processing and subsequent activation of pro-caspase-3 into its active p17 subunit form.[2] Given the central role of caspase-3 and -7 in the final stages of apoptosis, this compound is a valuable tool for studying the mechanisms of programmed cell death.

Mechanism of Action and Signaling Pathways

Apoptosis in Chinese Hamster Ovary (CHO) cells, a commonly used cell line in biopharmaceutical production, is a critical factor influencing cell viability and culture performance. The apoptotic cascade in these cells can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.

Upon activation, caspase-3 and caspase-7 cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. A key substrate for these caspases is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Cleavage of PARP by caspase-3 inactivates the enzyme, preventing DNA repair and facilitating cellular disassembly.

The inhibitory action of this compound on caspase-3 and -7 interrupts this cascade, thereby preventing the downstream events of apoptosis.

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits the cleavage of pro-caspase-3, preventing apoptosis.

Quantitative Data Presentation

For comparative purposes, the related and more extensively studied caspase-3 inhibitor, Ac-DEVD-CHO, has reported Ki values of 0.23 nM for caspase-3 and 1.6 nM for caspase-7. These values can serve as a preliminary reference point for designing dose-response experiments for this compound.

Table 1: Conceptual Framework for Dose-Response Experiment

| Concentration of this compound | Expected Caspase-3/7 Activity | Expected Apoptosis Rate |

| Vehicle Control (0 µM) | High | High |

| Low Concentration (e.g., 1-10 µM) | Moderately Reduced | Moderately Reduced |

| Mid Concentration (e.g., 10-50 µM) | Significantly Reduced | Significantly Reduced |

| High Concentration (e.g., 50-100 µM) | Maximally Reduced | Maximally Reduced |

Experimental Protocols

The following protocols provide a general framework for investigating the effects of this compound in cell lines. It is recommended to optimize these protocols for your specific cell type and experimental conditions.

Cell Culture and Treatment

-

Cell Seeding: Seed the desired cell line (e.g., CHO, Jurkat, HeLa) in appropriate culture vessels and allow them to adhere and reach a logarithmic growth phase.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as sterile DMSO or water, to prepare a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C.

-

Treatment:

-

Induce apoptosis using a known stimulus (e.g., staurosporine, etoposide, or TNF-α).

-

Concurrently, treat the cells with a range of this compound concentrations, as determined by preliminary dose-response experiments.

-

Include a vehicle control (solvent only) and a positive control for apoptosis (inducer only).

-

-

Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) under standard cell culture conditions.

Experimental Workflow for this compound Investigation

Caption: Workflow for investigating this compound's effect on apoptosis.

Caspase-3/7 Activity Assay (Fluorometric)

This assay measures the activity of caspase-3 and -7 based on the cleavage of a specific fluorogenic substrate.

Materials:

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 10 mM DTT)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of assay buffer to each well.

-

Add 20-50 µg of cell lysate to the appropriate wells.

-

Add 5 µL of the caspase-3/7 substrate (final concentration ~50 µM).

-

-

Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometer with excitation at ~380 nm and emission at ~460 nm.

-

-

Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) and normalize it to the protein concentration.

Western Blot for PARP Cleavage

This method detects the cleavage of PARP, a hallmark of caspase-3 activation.

Materials:

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

Prepare cell lysates as described in the caspase activity assay protocol.

-

Determine protein concentration.

-

Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

-

Electrophoresis and Transfer:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

-

Conclusion

This compound is a valuable tool for the specific inhibition of caspase-3 and -7, allowing for the detailed investigation of apoptotic pathways. While quantitative efficacy data for this inhibitor is not widely published, the experimental protocols provided in this guide offer a robust framework for its characterization in various cell lines. By empirically determining the optimal working concentrations, researchers can effectively utilize this compound to modulate apoptosis and elucidate the intricate mechanisms of programmed cell death.

References

Technical Guide: Ac-ESMD-CHO, a Selective Inhibitor of Procaspase-3 Maturation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-ESMD-CHO is a synthetic tetrapeptide aldehyde that acts as a selective inhibitor of the maturation of procaspase-3, a key executioner enzyme in the apoptotic cascade. By targeting a specific cleavage site, this compound provides a valuable tool for the nuanced study of apoptotic pathways and the development of targeted therapeutics for diseases characterized by dysregulated cell death. This guide provides an in-depth overview of the core properties, structure, and mechanism of action of this compound, supplemented with detailed experimental protocols and pathway visualizations.

Core Properties and Structure

This compound, also known as N-acetyl-L-α-glutamyl-L-seryl-N-[(1S)-2-carboxy-1-formylethyl]-L-methioninamide, is a peptide-based inhibitor designed to mimic the ESMD (Glu-Ser-Met-Asp) cleavage site within the procaspase-3 zymogen.[1] Its structure is characterized by an N-terminal acetyl group and a C-terminal aldehyde, the latter of which is crucial for its inhibitory activity.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | Ac-Glu-Ser-Met-Asp-CHO | [1] |

| Molecular Formula | C₁₉H₃₀N₄O₁₀S • XCF₃COOH | [1] |

| Formula Weight | 506.5 g/mol | [1] |

| Purity | ≥95% | [1] |

| Formulation | Solid | [1] |

| Solubility | Water: 1 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Mechanism of Action: Selective Inhibition of Caspase-3 Maturation

Caspase-3 is synthesized as an inactive 32-kDa precursor, procaspase-3.[2] Its activation into the mature, catalytically active form is a critical step in the execution phase of apoptosis and involves a sequential two-step proteolytic cleavage.[2]

-

Step 1: Initial Cleavage. An initiator caspase (e.g., caspase-8 or caspase-9) cleaves procaspase-3 at the IETD↓S site, generating a p20 and a p12 subunit.[2]

-

Step 2: Secondary Cleavage (Maturation). The p20 fragment is then cleaved at the ESMD↓S site, removing the N-terminal prodomain and resulting in the mature p17 subunit.[2] This second cleavage can be autocatalytic or mediated by another caspase-3-like enzyme.[2]

This compound selectively inhibits this second maturation step.[2] The aldehyde group of this compound forms a reversible covalent bond with the active site cysteine of the protease responsible for the ESMD↓S cleavage, thereby preventing the formation of the mature and fully active p17/p12 caspase-3 heterotetramer.[2]

Signaling Pathway Visualization

The following diagram illustrates the caspase-3 activation pathway and the specific point of inhibition by this compound.

Experimental Protocols

The inhibitory activity of this compound on procaspase-3 maturation can be assessed using a cell-free assay system, as described by Han et al. (1997), or by monitoring the downstream activity of mature caspase-3 in a cellular context.[2]

In Vitro Procaspase-3 Maturation Assay

This protocol is designed to directly measure the inhibition of the conversion of a p20 intermediate to the mature p17 subunit.

Materials:

-

Recombinant procaspase-3

-

Active initiator caspase (e.g., caspase-8)

-

This compound

-

Caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

SDS-PAGE reagents

-

Western blot apparatus and reagents

-

Anti-caspase-3 antibody that recognizes the p17 subunit

Procedure:

-

Initial Cleavage: Incubate recombinant procaspase-3 with a catalytic amount of an active initiator caspase (e.g., caspase-8) in caspase assay buffer to generate the p20 intermediate. The reaction progress can be monitored by taking time points and analyzing by SDS-PAGE and Western blot.

-

Inhibition: Once the p20 intermediate is generated, add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Maturation and Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 1-2 hours) to allow for the secondary cleavage and maturation to the p17 subunit.

-

Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the protein fragments by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with an anti-caspase-3 antibody that specifically detects the p17 subunit.

-

Quantification: Quantify the intensity of the p17 band in the presence and absence of this compound to determine the extent of inhibition.

Cellular Caspase-3 Activity Assay (Fluorometric)

This protocol assesses the effect of this compound on the overall caspase-3 activity within apoptotic cells.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

This compound

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour) before inducing apoptosis with an appropriate stimulus. Include appropriate controls (untreated cells, cells with apoptosis inducer only, cells with this compound only).

-

Cell Lysis: After the apoptosis induction period, lyse the cells by adding cell lysis buffer directly to the wells. Incubate on ice for 10-15 minutes.

-

Assay Reaction: Add the fluorogenic caspase-3 substrate (Ac-DEVD-AMC) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Subtract the background fluorescence (from wells with lysis buffer and substrate only). The fluorescence intensity is proportional to the active caspase-3 in the sample. Compare the fluorescence in this compound-treated samples to the apoptosis-induced control to determine the inhibitory effect.

Experimental Workflow Visualization

The following diagram outlines the workflow for the cellular caspase-3 activity assay.

Conclusion

This compound is a highly specific and valuable research tool for dissecting the molecular events of apoptosis. Its ability to selectively block the final maturation step of procaspase-3 allows for the investigation of cellular processes that are dependent on fully active caspase-3, distinguishing them from events that may be triggered by the partially active p20/p12 intermediate. This level of precision is essential for advancing our understanding of programmed cell death and for the development of novel therapeutic strategies that target specific nodes within the apoptotic signaling network.

References

Foundational Studies on the Effects of Ac-ESMD-CHO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational studies on N-Acetyl-L-α-glutamyl-L-seryl-N-[(1S)-2-carboxy-1-formylethyl]-L-methioninamide, commonly known as Ac-ESMD-CHO. This tetrapeptide aldehyde is a known inhibitor of key executioner caspases, playing a crucial role in the modulation of apoptotic pathways. This document details its mechanism of action, summarizes key (though limited) quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. A key family of proteases responsible for the execution of apoptosis is the caspases. This compound has emerged as a valuable tool for studying the intricate mechanisms of apoptosis by specifically targeting two critical executioner caspases: caspase-3 and caspase-7.[1] This guide serves as a foundational resource for researchers investigating apoptosis and developing therapeutic agents that modulate this pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | Ac-Glu-Ser-Met-Asp-CHO | [2] |

| Molecular Formula | C₁₉H₃₀N₄O₁₀S | [2] |

| Molecular Weight | 506.5 g/mol | [2] |

| Purity | ≥95% | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

Mechanism of Action

This compound functions as a competitive inhibitor of caspase-3 and caspase-7.[1] Its inhibitory action is centered on the prevention of the proteolytic maturation of pro-caspase-3. The activation of caspase-3, a critical executioner caspase, requires its cleavage at a specific amino acid sequence, Glu-Ser-Met-Asp (ESMD). This compound mimics this substrate sequence and binds to the active site of the processing protease, thereby blocking the cleavage of the 32 kDa pro-caspase-3 (also known as CPP32) into its active p17 and p12 subunits.[2] This inhibition effectively halts the downstream events of the apoptotic cascade that are mediated by caspase-3.

Signaling Pathway

The activation of executioner caspases like caspase-3 and -7 is a central event in both the intrinsic and extrinsic apoptotic pathways. The following diagram illustrates the points of intervention by this compound.

Figure 1: this compound inhibits the cleavage of pro-caspase-3 and -7.

Quantitative Data

| Inhibitor | Target Caspase | IC₅₀ (nM) | Reference |

| Ac-DEVD-CHO | Caspase-3 | 4.19 | [3] |

| Ac-DEVD-CHO | Caspase-7 | 19.7 | [3] |

| Ac-DNLD-CHO | Caspase-3 | 9.89 | [3] |

| Ac-DNLD-CHO | Caspase-7 | 245 | [3] |

Experimental Protocols

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its tetrapeptide structure, it can be synthesized using standard solid-phase peptide synthesis (SPPS) methodologies. A general workflow is outlined below.

Figure 2: General workflow for the solid-phase synthesis of this compound.

General Protocol:

-

Resin Preparation: Start with a suitable resin pre-loaded with the C-terminal amino acid aldehyde, Asp-CHO, with its side chain protected (e.g., with a t-butyl group).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Met-OH) using a coupling reagent such as diisopropylcarbodiimide (DIC) and an activator like OxymaPure.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for the subsequent amino acids (Fmoc-Ser(tBu)-OH and Fmoc-Glu(OtBu)-OH).

-

N-terminal Acetylation: After the final coupling, acetylate the N-terminus of the peptide using acetic anhydride and a base such as diisopropylethylamine (DIEA).

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

In Vitro Caspase-3 Activity Assay

This protocol describes a general method to assess the inhibitory effect of this compound on caspase-3 activity in cell lysates.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine)

-

This compound

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100)

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

96-well black microplate

-

Fluorometric plate reader

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with an apoptosis-inducing agent to activate caspases. Include an untreated control group.

-

For the inhibitor group, pre-incubate cells with various concentrations of this compound before adding the apoptosis inducer.

-

-

Cell Lysis:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells on ice using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic fraction.

-

-

Caspase Activity Measurement:

-

In a 96-well black microplate, add the cell lysate to each well.

-

Add the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

-

Data Analysis:

-

Subtract the background fluorescence (from a no-lysate control).

-

Plot the fluorescence intensity against the concentration of this compound to determine the inhibitory effect.

-

Figure 3: Workflow for an in vitro caspase-3 activity assay.

Conclusion

This compound is a valuable molecular tool for the study of apoptosis. Its specific inhibition of caspase-3 and -7 allows for the detailed investigation of the roles of these executioner caspases in various cellular processes. While quantitative data on its inhibitory potency is not widely published, the experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of apoptosis and cancer biology. Further studies to precisely determine the IC₅₀ values and to develop detailed synthesis protocols would be beneficial to the scientific community.

References

Methodological & Application

Application Notes and Protocols for Ac-ESMD-CHO in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the caspase-3 maturation inhibitor, Ac-ESMD-CHO, in the study of apoptosis, with a particular focus on applications involving Chinese Hamster Ovary (CHO) cells.

Introduction to this compound

This compound is a synthetic tetrapeptide that acts as an inhibitor of caspase-3 maturation.[1] Its sequence, Acetyl-Glutamyl-Seryl-Methionyl-Aspartyl-aldehyde (this compound), specifically targets the cleavage site on the pro-caspase-3 precursor peptide (CPP32).[1][2] By blocking this cleavage, this compound prevents the formation of the active p17 subunit of caspase-3, thereby inhibiting its downstream apoptotic functions.[1] It has also been described as an inhibitor of the active forms of caspase-3 and caspase-7.[2] Understanding the role of specific caspases is critical in apoptosis research, and inhibitors like this compound are valuable tools for dissecting these pathways.

Mechanism of Action

Caspase-3 is a key executioner caspase in the apoptotic signaling cascade. It is synthesized as an inactive zymogen, pro-caspase-3. Upon receiving apoptotic signals, initiator caspases, such as caspase-8 (extrinsic pathway) or caspase-9 (intrinsic pathway), cleave pro-caspase-3 at specific aspartic acid residues. This cleavage generates the active heterotetramer form of caspase-3, which then proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound intervenes at the level of pro-caspase-3 processing, preventing its activation and the subsequent execution of the apoptotic program.

Quantitative Data

Table 1: Inhibitory Constants (Ki) for the Reference Caspase-3 Inhibitor Ac-DEVD-CHO

| Caspase Target | Ki (nM) |

| Caspase-3 | 0.23 |

| Caspase-7 | 1.6 |

Data presented for Ac-DEVD-CHO as a reference.[3]

Signaling Pathways

The following diagrams illustrate the caspase-3 activation pathway and the experimental workflow for assessing the effect of this compound on apoptosis.

Experimental Protocols

Protocol 1: Induction of Apoptosis and Inhibition with this compound in CHO Cells

Materials:

-

Chinese Hamster Ovary (CHO) cells

-

Complete cell culture medium (e.g., Ham's F-12 with 10% FBS)

-

Apoptosis inducer (e.g., Staurosporine, stock solution in DMSO)

-

This compound (stock solution in sterile water or DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

6-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed CHO cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Incubate the cells overnight at 37°C in a 5% CO2 incubator.

-

Preparation of Treatment Media:

-

Control: Prepare complete medium with the same volume of vehicle (e.g., DMSO) used for the inducer and inhibitor.

-

Apoptosis Induction: Prepare complete medium containing the desired final concentration of the apoptosis inducer (e.g., 1 µM Staurosporine).

-

Inhibition: Prepare complete medium containing the apoptosis inducer and varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM). A preliminary dose-response experiment is recommended.

-

-

Treatment:

-

Remove the old medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared treatment media to the respective wells.

-

-

Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C in a 5% CO2 incubator.

-

Cell Harvesting: After incubation, harvest the cells for downstream analysis (see Protocols 2 and 3). For adherent cells, use trypsinization. Collect both adherent and floating cells to account for all apoptotic cells.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Materials:

-

Harvested cells from Protocol 1

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Washing: Centrifuge the harvested cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained control cells.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

Table 2: Expected Outcomes of Annexin V/PI Staining

| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |

| Vehicle Control | Low | Low |

| Apoptosis Inducer | High | High |

| Inducer + this compound | Reduced | Reduced |

Protocol 3: Analysis of Caspase-3 Activation by Western Blot

Materials:

-

Harvested cells from Protocol 1

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-caspase-3, Rabbit anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cell pellets with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

Data Interpretation:

-

A decrease in the band for pro-caspase-3 and an increase in the band for cleaved caspase-3 (p17/19) indicates caspase-3 activation.

-

The appearance of the cleaved PARP fragment (89 kDa) is another indicator of caspase-3 activity.

-

Treatment with this compound is expected to reduce the levels of cleaved caspase-3 and cleaved PARP in the presence of an apoptosis inducer.

Table 3: Expected Western Blot Results

| Treatment | Pro-Caspase-3 Level | Cleaved Caspase-3 Level | Cleaved PARP Level |

| Vehicle Control | High | Low | Low |

| Apoptosis Inducer | Low | High | High |

| Inducer + this compound | High | Reduced | Reduced |

Conclusion

This compound is a valuable tool for investigating the role of caspase-3 maturation in apoptosis. By following the detailed protocols and considering the provided application notes, researchers can effectively utilize this inhibitor to dissect the molecular mechanisms of programmed cell death in various experimental systems, including CHO cell-based biopharmaceutical production. The lack of specific quantitative data for this compound necessitates empirical determination of optimal working concentrations for each specific application.

References

Determining the optimal working concentration of Ac-ESMD-CHO in cell culture.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-ESMD-CHO is a synthetic tetrapeptide that acts as a reversible inhibitor of caspase-3 and caspase-7.[1] It functions by targeting the specific Glu-Ser-Met-Asp (ESMD) cleavage site within the pro-caspase-3 precursor protein (CPP32), thereby preventing its proteolytic activation.[1][2] Caspase-3 is a key executioner caspase in the apoptotic signaling cascade, making this compound a valuable tool for studying the roles of this enzyme in programmed cell death and for the development of therapeutics targeting apoptosis.

These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound in various cell culture systems. The protocols outlined below describe a systematic approach to establish a dose-response relationship, assess cytotoxicity, and confirm the inhibitory effect on caspase-3 activity.

Principle

The determination of the optimal working concentration of this compound involves a two-pronged experimental approach:

-

Cell Viability Assay: A dose-response curve is generated by treating cells with a range of this compound concentrations to determine the impact on cell viability. This is crucial for identifying a concentration range that effectively inhibits the target without inducing significant cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

-

Caspase-3 Activity Assay: The direct inhibitory effect of this compound on its target is quantified by measuring caspase-3 activity in cell lysates. A colorimetric assay using a specific caspase-3 substrate allows for the determination of the inhibitor's potency.

By combining the data from these two assays, researchers can identify a concentration of this compound that provides maximal inhibition of caspase-3 activity with minimal impact on overall cell health.

Data Presentation

Table 1: Dose-Response of this compound on CHO Cell Viability (MTT Assay)

| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.22 ± 0.07 | 97.6 |

| 5 | 1.18 ± 0.09 | 94.4 |

| 10 | 1.15 ± 0.06 | 92.0 |

| 25 | 1.05 ± 0.11 | 84.0 |

| 50 | 0.85 ± 0.10 | 68.0 |

| 100 | 0.55 ± 0.09 | 44.0 |

Table 2: Inhibition of Caspase-3 Activity by this compound

| This compound Concentration (µM) | Caspase-3 Activity (OD 405 nm) (Mean ± SD) | % Inhibition |

| 0 (Vehicle Control) | 0.98 ± 0.05 | 0 |

| 1 | 0.65 ± 0.04 | 33.7 |

| 5 | 0.42 ± 0.03 | 57.1 |

| 10 | 0.25 ± 0.02 | 74.5 |

| 25 | 0.12 ± 0.01 | 87.8 |

| 50 | 0.08 ± 0.01 | 91.8 |

| 100 | 0.06 ± 0.01 | 93.9 |

Experimental Protocols

Protocol 1: General Cell Culture of Chinese Hamster Ovary (CHO) Cells

This protocol provides general guidelines for the culture of CHO cells, a common cell line used in drug development and protein production.

Materials:

-

CHO-K1 cell line

-

Ham's F-12K medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA solution (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Culture flasks, plates, and other sterile plasticware

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing Ham's F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of CHO-K1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Cell Seeding: Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Maintenance: Change the culture medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with sterile PBS and add 2-3 mL of Trypsin-EDTA solution. Incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Protocol 2: Determining the Effect of this compound on Cell Viability using MTT Assay

Materials:

-

CHO cells cultured as described in Protocol 1

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

Complete growth medium

Procedure:

-

Cell Seeding: Seed CHO cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0, 1, 5, 10, 25, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 3: Measuring Caspase-3 Inhibition by this compound

Materials:

-

CHO cells

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

-

This compound stock solution

-

Cell lysis buffer

-

Caspase-3 colorimetric assay kit (containing 2X Reaction Buffer, DTT, and DEVD-pNA substrate)

-

96-well plate

Procedure:

-

Cell Treatment: Seed CHO cells in a 6-well plate. Once they reach 70-80% confluency, treat the cells with an apoptosis-inducing agent to activate caspase-3. Concurrently, treat a set of wells with the apoptosis inducer and varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control. Incubate for the appropriate time to induce apoptosis (this may need to be optimized).

-

Cell Lysis: Harvest the cells and lyse them using the provided cell lysis buffer according to the manufacturer's protocol.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay).

-

Caspase-3 Assay:

-

In a 96-well plate, add 50 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with cell lysis buffer.

-

Prepare a master mix of the 2X Reaction Buffer and DTT according to the kit instructions. Add 50 µL of this mix to each well.

-

Add 5 µL of the DEVD-pNA substrate to each well.

-

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of caspase-3 inhibition for each this compound concentration compared to the control (apoptosis inducer only).

Visualizations

Signaling Pathway

Caption: Caspase-3 activation pathways and the point of inhibition by this compound.

Experimental Workflow

Caption: Workflow for determining the optimal concentration of this compound.

Conclusion

The protocols and guidelines presented here provide a robust framework for determining the optimal working concentration of this compound in cell culture. By systematically evaluating its effects on cell viability and caspase-3 activity, researchers can confidently select a concentration that is both effective and non-toxic for their specific experimental needs. This will enable more accurate and reliable investigations into the role of caspase-3 in various biological processes and disease models.

References

Techniques for dissolving and storing Ac-ESMD-CHO.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of Ac-ESMD-CHO (Acetyl-L-glutamyl-L-seryl-L-methionyl-L-aspart-1-al), a peptide aldehyde. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound for research applications.

Introduction

This compound is a synthetic peptide aldehyde. Due to its aldehyde functional group, this compound is reactive and requires careful handling and storage to prevent degradation and ensure experimental reproducibility. The following protocols are based on general best practices for handling peptide aldehydes.

Physicochemical Properties and Storage Recommendations

A summary of the key physicochemical properties and storage recommendations for this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C19H30N4O10S |

| Molecular Weight | 506.53 g/mol |

| Appearance | White lyophilized solid |

| Purity | >95% (as determined by HPLC) |

| Long-term Storage (Lyophilized) | Store at -20°C or colder. Stable for >1 year.[1] |

| Storage (In Solution) | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[1] |

Dissolution Protocol

The solubility of a peptide is primarily determined by its amino acid composition and overall charge. This compound has an estimated net charge of -2 at neutral pH due to the presence of glutamic acid and aspartic acid residues, classifying it as an acidic peptide.

3.1. Materials

-

This compound (lyophilized powder)

-

Sterile, nuclease-free water

-

0.1 M Ammonium Bicarbonate (NH4HCO3), pH 7.4-7.8

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Polypropylene microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional)

3.2. Experimental Workflow for Dissolution

Caption: Workflow for dissolving this compound.

3.3. Step-by-Step Procedure

-

Equilibrate: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.

-

Initial Solvent Selection:

-

Primary Recommendation (Aqueous Buffer): As an acidic peptide, this compound is predicted to be soluble in a slightly basic aqueous buffer. Start by attempting to dissolve the peptide in a small amount of 0.1 M ammonium bicarbonate (pH 7.4-7.8).

-

Alternative (Water): If a basic buffer is not suitable for your downstream application, you may attempt to dissolve the peptide in sterile, nuclease-free water.[1]

-

For Hydrophobic Peptides (Secondary Option): If the peptide does not dissolve in the aqueous buffer, it may indicate hydrophobic aggregation. In this case, dissolve the peptide in a minimal amount of anhydrous DMSO and then slowly add the aqueous buffer to the desired concentration while vortexing.[2] Note: DMSO can be toxic to cells and may interfere with certain assays. Ensure the final concentration of DMSO is compatible with your experimental system.

-

-

Reconstitution:

-

Add the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1-10 mM).

-

Gently vortex the vial to mix.

-

If the peptide does not fully dissolve, brief sonication in an ultrasonic water bath may aid dissolution.[2]

-

-

Verification: Ensure the solution is clear and free of particulates before use.

Storage Protocol

Proper storage of this compound is critical to maintain its stability and activity.

4.1. Lyophilized Powder

-

Store the lyophilized powder at -20°C or colder in a desiccated environment.

-

Under these conditions, the peptide should be stable for over a year.[1]

4.2. In Solution

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use polypropylene tubes.

-

Storage Temperature: Store the aliquots at -20°C or colder.

-

Avoid Contamination: Use sterile techniques and solutions to prevent microbial contamination.

Example Signaling Pathway Inhibition

This compound is a peptide aldehyde, a class of compounds often designed as protease inhibitors. The following diagram illustrates a generic protease inhibition pathway.

Caption: Generic protease inhibition by this compound.

Quality Control

It is recommended to periodically check the purity and concentration of the stock solution, especially for long-term studies. This can be accomplished using techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

-

Handle the lyophilized powder in a chemical fume hood to avoid inhalation.

-

Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for In Vitro Efficacy Assessment of Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the in vitro efficacy of antibody-drug conjugates (ADCs), a promising class of targeted cancer therapeutics. These protocols are designed to be comprehensive and accessible to researchers, scientists, and professionals involved in drug development.

Introduction

Antibody-drug conjugates (ADCs) are complex therapeutic agents that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2][3] The efficacy of an ADC is dependent on several factors, including its ability to bind to the target antigen on cancer cells, internalize, and release its cytotoxic payload, ultimately leading to cell death.[4][5][6] This document outlines key in vitro assays to evaluate these critical aspects of ADC functionality.

While the primary focus is on a hypothetical ADC, we will also discuss the use of tool compounds, such as Ac-ESMD-CHO, to dissect the specific mechanisms of cell death. This compound is an inhibitor of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[7][8] By inhibiting the proteolytic cleavage of the caspase-3 precursor peptide (CPP32) at the Glu-Ser-Met-Asp (ESMD) site, this compound can help researchers determine if an ADC induces cell death via this specific apoptotic pathway.[7][8]

Key In Vitro Efficacy Assays

A thorough in vitro evaluation of an ADC typically involves a panel of assays to assess its biological activity from multiple perspectives.[4][9] The core assays include:

-

Cell Viability/Cytotoxicity Assays: To determine the dose-dependent killing of target cancer cells.

-

Apoptosis Assays: To elucidate the mechanism of cell death.

-

Bystander Effect Assays: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.[5][10][11][12]

Cell Viability (Cytotoxicity) Assay

This assay is a fundamental first step to determine the potency of an ADC.[5][6] Tetrazolium-based colorimetric assays, such as the MTT or MTS assay, are widely used to measure cell viability.[5][13]

Experimental Protocol: MTS Assay

This protocol is adapted from established methods for assessing ADC cytotoxicity.[14][15]

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

-

Complete cell culture medium

-

96-well clear-bottom tissue culture plates

-

Test ADC and control antibody (without payload)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

ADC Treatment:

-

Prepare serial dilutions of the test ADC and control antibody in complete medium. A typical concentration range would be from 0.001 nM to 100 nM.[14]

-

Remove the seeding medium from adherent cells and add 100 µL of the diluted ADC or control antibody to the respective wells. For suspension cells, add the diluted compounds directly.

-

Include wells with untreated cells (medium only) as a negative control.

-

Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

-

-

MTS Assay:

-

Data Analysis:

-

Subtract the background absorbance (medium only wells).

-

Calculate cell viability as a percentage relative to the untreated control wells.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

Data Presentation

Table 1: In Vitro Cytotoxicity of a Hypothetical ADC (ADC-X) against Antigen-Positive and Antigen-Negative Cell Lines

| Cell Line | Antigen Expression | IC50 (nM) of ADC-X | IC50 (nM) of Control Antibody |

| BT-474 | High | 0.5 | >100 |

| SK-BR-3 | High | 1.2 | >100 |

| MCF-7 | Low/Negative | 85 | >100 |

| MDA-MB-468 | Negative | >100 | >100 |

Experimental Workflow Diagram

Caption: Workflow for the MTS-based cytotoxicity assay.

Apoptosis Assay

Apoptosis, or programmed cell death, is a common mechanism by which ADCs induce cell killing.[16] Assays to detect apoptosis can provide insight into the ADC's mechanism of action.[3][9] A widely used method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[17][18]

Experimental Protocol: Annexin V/PI Staining

This protocol is based on standard procedures for apoptosis detection.[17][18]

Materials:

-

Target cancer cell line

-

6-well tissue culture plates

-

Test ADC, control antibody, and a known apoptosis inducer (e.g., Staurosporine)

-

This compound (for mechanistic studies)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the test ADC at its IC50 and 10x IC50 concentrations.

-

Include wells with untreated cells, control antibody-treated cells, and cells treated with an apoptosis inducer.

-

For mechanistic studies, pre-incubate a set of cells with this compound for 1-2 hours before adding the ADC.

-

Incubate for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.

-

Wash the cells twice with cold PBS.[17]

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

-

Add 400 µL of 1X Binding Buffer to each tube.[18]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Annexin V-FITC negative, PI negative cells are viable.

-

Data Presentation

Table 2: Apoptosis Induction by ADC-X in BT-474 Cells

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Untreated | 95.2 | 2.5 | 2.3 |

| Control Antibody (10 nM) | 94.8 | 2.8 | 2.4 |

| ADC-X (0.5 nM) | 45.3 | 35.1 | 19.6 |

| ADC-X (5 nM) | 15.7 | 48.2 | 36.1 |

| ADC-X (5 nM) + this compound | 65.4 | 15.3 | 19.3 |

Signaling Pathway Diagram

Caption: ADC-induced caspase-dependent apoptosis pathway.

Bystander Effect Assay

The bystander effect is the ability of an ADC's payload, once released from the target cell, to diffuse and kill neighboring antigen-negative cells.[10][11][19] This is particularly important in tumors with heterogeneous antigen expression.[10] A co-culture assay is a common method to evaluate this effect.[5][12]

Experimental Protocol: Co-culture Bystander Assay

This protocol is designed to quantify the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.[5][12]

Materials:

-

Antigen-positive cell line (e.g., BT-474)

-

Antigen-negative cell line engineered to express a fluorescent protein (e.g., MDA-MB-468-GFP)

-

Complete cell culture medium

-

96-well clear-bottom, black-walled plates

-

Test ADC and control antibody

-

High-content imaging system or flow cytometer

Procedure:

-

Cell Seeding:

-

Seed a mixture of antigen-positive and antigen-negative (GFP-labeled) cells in a 96-well plate.

-

Vary the ratio of antigen-positive to antigen-negative cells (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) while keeping the total cell number constant.[12]

-

-

ADC Treatment:

-

Treat the co-cultures with serial dilutions of the test ADC.

-

Choose a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.[19]

-

Include untreated and control antibody-treated wells.

-

Incubate for 96-144 hours.

-

-

Analysis:

-

Imaging: Use a high-content imaging system to count the number of viable GFP-positive cells in each well.

-

Flow Cytometry: Alternatively, harvest the cells and use a flow cytometer to quantify the percentage of viable GFP-positive cells.

-

-

Data Analysis:

-

Normalize the number of viable antigen-negative cells in the treated wells to the number in the untreated wells for each co-culture ratio.

-

A significant decrease in the viability of antigen-negative cells in the presence of antigen-positive cells indicates a bystander effect.

-

Data Presentation

Table 3: Bystander Killing of MDA-MB-468-GFP Cells by ADC-X in Co-culture with BT-474 Cells

| Ratio of BT-474 to MDA-MB-468-GFP | % Viability of MDA-MB-468-GFP Cells (Untreated) | % Viability of MDA-MB-468-GFP Cells (ADC-X Treated) |

| 0:100 | 100 | 98.5 |

| 25:75 | 100 | 75.2 |

| 50:50 | 100 | 52.1 |

| 75:25 | 100 | 28.9 |

Logical Relationship Diagram

Caption: Mechanism of the ADC-mediated bystander effect.

References

- 1. researchgate.net [researchgate.net]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. news-medical.net [news-medical.net]

- 10. agilent.com [agilent.com]

- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 12. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell viability assays [bio-protocol.org]

- 15. broadpharm.com [broadpharm.com]

- 16. Apoptosis Assays [sigmaaldrich.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Apoptosis Protocols | USF Health [health.usf.edu]

- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

How to optimize Ac-ESMD-CHO inhibitor concentration for specific cell types.

Welcome to the technical support center for the Ac-ESMD-CHO inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the use of this compound for inhibiting caspase-3 and caspase-7 in specific cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic peptide aldehyde that acts as a reversible inhibitor of caspase-3 and caspase-7.[1] Its sequence, Ac-Glu-Ser-Met-Asp-CHO, corresponds to the cleavage site of the procaspase-3 precursor protein (CPP32).[1][2] By binding to the active site of these caspases, this compound prevents the proteolytic cleavage of procaspase-3, thereby blocking its activation and the subsequent downstream events of the apoptotic cascade.[2][3]

Q2: What are the primary target signaling pathways of this compound?

The primary target of this compound is the caspase-dependent apoptosis pathway. Specifically, it inhibits the effector caspases, caspase-3 and caspase-7, which are key executioners of apoptosis. These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptotic cell death.

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

A recommended starting concentration range for this compound is 2.5-5 µM.[2][4][5] This concentration has been shown to block the formation of the active p17 subunit of caspase-3.[2][4][5] However, the optimal concentration is highly dependent on the specific cell type, cell density, and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as sterile water or DMSO, to create a stock solution.[3] Store the solid inhibitor and stock solutions at -20°C for long-term stability.[3][6] Before use, thaw the stock solution and dilute it to the desired final concentration in your cell culture medium.

Q5: Is this compound a reversible or irreversible inhibitor?

This compound is a reversible inhibitor.[2] The aldehyde functional group interacts with the active site cysteine of the caspase, but this interaction is not permanent. This is a key consideration for experimental design, as washing the cells may remove the inhibitory effect.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |